molecular formula C17H24N2O3 B4564071 2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4564071
M. Wt: 304.4 g/mol
InChI Key: FIOYGRUPBONBCX-UHFFFAOYSA-N
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Description

2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.17869263 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One notable application of derivatives similar to the specified compound is in corrosion inhibition. A study by Chadli et al. (2017) synthesized novel aza-pseudopeptides, closely related to the compound , which were tested as corrosion inhibitors for mild steel in acidic environments. These compounds exhibited efficient corrosion inhibition properties, with effectiveness increasing with concentration. The study utilized various analytical techniques such as FTIR, NMR, and electrochemical impedance spectroscopy to characterize the compounds and assess their inhibition capabilities, indicating potential for industrial applications in metal protection (Chadli et al., 2017).

Antimicrobial Applications

Another area of application is in antimicrobial and potential chemotherapeutic activities. Jain, Nagda, and Talesara (2006) investigated novel azaimidoxy compounds, structurally related to the compound of interest, for their antimicrobial activities. These compounds were synthesized through a diazotization reaction and evaluated as potential chemotherapeutic agents. Their study provides a foundation for further research into the antimicrobial and therapeutic potentials of similar compounds (Jain, Nagda, & Talesara, 2006).

Synthetic Methodology and Chemical Interactions

In synthetic chemistry, research by Schubert-Zsilavecz et al. (1991) described a new approach to the synthesis of 2H-isoindole-4,7-diones, akin to the compound , demonstrating the versatility of such structures in chemical synthesis. This work highlights the potential for these compounds in synthesizing a wide range of chemical entities, which could have various industrial and medicinal applications (Schubert-Zsilavecz et al., 1991).

Anticancer Research

Furthermore, research into isoindole-1,3(2H)-dione derivatives, which share a core structure with the specified compound, has shown promise in anticancer activity. A study by Tan et al. (2020) explored the synthesis and evaluation of novel isoindole-1,3(2H)-dione compounds for their anticancer activities, establishing a link between structural modifications and biological activity. Their findings suggest that variations in the substituents attached to the isoindole-1,3(2H)-dione core can significantly impact cytotoxic effects on cancer cells, offering pathways for the development of new anticancer agents (Tan et al., 2020).

Properties

IUPAC Name

2-[3-(azepan-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-15(18-10-5-1-2-6-11-18)9-12-19-16(21)13-7-3-4-8-14(13)17(19)22/h3-4,13-14H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOYGRUPBONBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-[3-(1-azepanyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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